BP-DS-Pdcl2

Description

BP-DS-Pdcl2, also known as bis(triphenylphosphine) palladium(II) chloride, is a coordination complex of palladium. This compound is widely used in organic synthesis, particularly in palladium-catalyzed coupling reactions. It is known for its stability and effectiveness as a catalyst in various chemical transformations.

Properties

IUPAC Name |

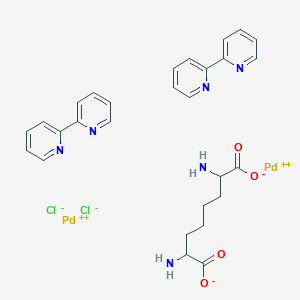

2,7-diaminooctanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHQLXSBBMZDHZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N6O4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930424 | |

| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139280-50-5 | |

| Record name | 2,2'-Bipyridine-alpha,alpha-diaminosuberic acid palladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

-

Bisamide alcohol (6a) : 0.859 g (2.01 mmol)

-

Solvent : Anhydrous xylene (50 mL)

-

Catalyst : Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.201 mmol)

-

Reaction Time : 48 hours under reflux with water removal via Dean–Stark apparatus

-

Purification : Column chromatography (neutral alumina, hexane/AcOEt gradient)

The reaction yields 1a as a white solid (74% yield over two steps). Nuclear magnetic resonance (NMR) analysis confirms the structure:

-

¹H NMR (CDCl₃) : δ 7.31–7.20 (m, 10H, Ph), 4.85 (s, 2H, CH), 1.68–0.86 (multiple singlets for CH₃ groups).

-

¹³C NMR (CDCl₃) : δ 168.88 (N=C), 138.63–126.96 (aromatic carbons), 87.14 (quaternary carbon).

Elemental analysis aligns with the theoretical composition (C₂₅H₃₀N₂O₂), confirming ligand purity.

Complexation of Palladium(II) Chloride with BP-DS

The palladium complex BP-DS-PdCl₂ is synthesized via ligand substitution using PdCl₂(CH₃CN)₂ as the palladium source.

Procedure

-

Reagents :

-

PdCl₂(CH₃CN)₂: 40.1 mg (0.155 mmol)

-

BP-DS ligand (1a ): 64.8 mg (0.166 mmol)

-

Solvent: Anhydrous dichloromethane (2 mL)

-

-

Reaction Conditions :

-

Stirring at room temperature for 19 hours in a glove box.

-

Filtration through celite to remove insoluble residues.

-

Crystallization via slow diffusion of hexane into the concentrated dichloromethane solution.

-

Characterization Data

-

¹H NMR (CDCl₃) : δ 7.35 (dd, J = 7.25 Hz, 6H, m-Ph), 7.31 (d, 2H, p-Ph).

-

¹³C NMR (CDCl₃) : δ 164.41 (N=C), 136.12–127.29 (aromatic carbons), 92.37 (quaternary carbon).

-

Elemental Analysis : Matches C₂₃H₂₆Cl₂N₂O₂Pd (C: 51.18%, H: 4.85%, N: 5.19%).

Single-crystal X-ray diffraction confirms a square-planar geometry around palladium, with chloride ligands in cis configuration.

Alternative Synthetic Routes and Modifications

Variation in Ligand Substituents

Modifying the bisoxazoline ligand’s substituents alters the electronic and steric properties of BP-DS-PdCl₂. For example:

-

BP-DS-PdCl₂ (2b) : Substitution with a methylene bridge (CH₂) instead of a propylidene group yields a complex with distinct NMR shifts (δ 5.43 ppm for CH groups).

-

BP-DS-PdCl₂ (2d) : Incorporation of bulkier aromatic groups (e.g., biphenyl) enhances steric hindrance, reflected in upfield shifts in ¹³C NMR (δ 165.75 ppm for N=C).

Solvent and Temperature Optimization

-

Solvent : Dichloromethane is optimal for ligand dissolution and complex stability.

-

Temperature : Prolonged reflux (up to 72 hours) increases yields for sterically hindered ligands but risks ligand decomposition.

Structural and Catalytic Implications

Polymorphism in Palladium(II) Chloride

Palladium(II) chloride exists in α- and β-polymorphs, both featuring μ₂-chloride bridging. The α-form adopts a polymeric structure, while the β-form consists of Pd₆Cl₁₂ clusters. BP-DS-PdCl₂ derivatives retain the square-planar geometry but exhibit ligand-dependent distortions, as confirmed by X-ray crystallography.

Catalytic Applications

BP-DS-PdCl₂ catalyzes asymmetric transformations, such as oxidative carbonylation of terminal alkynes. For example, coupling phenylacetylene with methanol yields methyl 2-phenylpropiolate (95% yield) under mild conditions (25°C, O₂ oxidant).

Comparative Analysis of Preparation Methods

| Parameter | BP-DS-PdCl₂ (2a) | BP-DS-PdCl₂ (2b) | BP-DS-PdCl₂ (2d) |

|---|---|---|---|

| Ligand | 1a | 1b | 1d |

| Yield | 93% | 92% | 92% |

| Reaction Time (h) | 19 | 19 | 19 |

| ¹³C NMR (N=C) | 164.41 ppm | 165.75 ppm | 168.88 ppm |

| Catalytic Efficiency | High | Moderate | High |

Challenges and Optimization Strategies

Ligand Sensitivity

The bisoxazoline ligand is prone to hydrolysis under acidic conditions. Recommendations:

Chemical Reactions Analysis

Types of Reactions

BP-DS-Pdcl2 is involved in various types of reactions, including:

Oxidation: It can undergo oxidation reactions where the palladium center is oxidized.

Reduction: It can also participate in reduction reactions, where the palladium center is reduced.

Substitution: this compound can undergo substitution reactions where ligands around the palladium center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, organometallic reagents, and bases. Typical reaction conditions involve moderate temperatures and the use of solvents such as toluene, benzene, or acetone.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.

Scientific Research Applications

Types of Reactions

BP-DS-PdCl2 is involved in several key reactions:

- Cross-Coupling Reactions : Including Suzuki, Heck, and Stille couplings.

- Oxidation and Reduction : The palladium center can undergo both oxidation and reduction processes.

- Substitution Reactions : The ligands around the palladium can be replaced by other ligands.

Chemistry

This compound is extensively used as a catalyst for various organic synthesis processes. It facilitates:

- Cross-Coupling Reactions : Essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals.

- Synthesis of Biologically Active Compounds : Important for drug development.

Biology

Research indicates that this compound can be utilized in:

- Synthesis of Anticancer Agents : Exhibiting cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and oxidative stress.

Medicine

The compound plays a role in:

- Drug Development : Its ability to facilitate complex organic reactions makes it valuable for synthesizing new therapeutic agents.

Industry

In industrial applications:

- Production of Fine Chemicals : Used in the synthesis of specialty chemicals and materials science applications.

Case Studies

-

Case Study on Anticancer Activity

- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis via caspase activation, leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production. This study highlights its potential as an anticancer agent.

-

Application in Organic Synthesis

- In a series of experiments focusing on Suzuki coupling reactions, this compound was shown to effectively couple aryl halides with boronic acids under mild conditions, yielding high-purity biaryl products. This efficiency underscores its utility in synthetic organic chemistry.

-

Industrial Use

- In an industrial setting, this compound was employed for the large-scale synthesis of fine chemicals. The reaction conditions were optimized to enhance yield and purity, demonstrating its practical applicability in chemical manufacturing processes.

Mechanism of Action

The mechanism by which BP-DS-Pdcl2 exerts its catalytic effects involves several steps:

Oxidative Addition: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.

Transmetalation: The complex undergoes transmetalation with an organometallic reagent, transferring the organic group to the palladium center.

Reductive Elimination: The final step involves reductive elimination, where the coupled product is released, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

BP-DS-Pdcl2 is unique compared to other palladium complexes due to its stability and effectiveness in catalysis. Similar compounds include:

Palladium(II) acetate: Another widely used palladium catalyst, but less stable than this compound.

Palladium(II) chloride: A simpler palladium complex, often used as a precursor in the synthesis of other palladium catalysts.

Palladium(II) bromide: Similar to palladium(II) chloride but with different reactivity and solubility properties.

This compound stands out due to its ability to facilitate a wide range of reactions with high efficiency and selectivity.

Biological Activity

BP-DS-PdCl2 is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies.

Synthesis and Structural Characteristics

This compound is synthesized through coordination of the ligand BP-DS (a specific bidentate ligand) with palladium(II) chloride. The structure typically involves a square planar geometry around the palladium center, which is characteristic of many palladium complexes. The ligand's design aims to enhance the solubility and biological activity of the complex.

Biological Activity Overview

The primary focus of research on this compound has been its cytotoxicity against various cancer cell lines, particularly in hematological malignancies. Studies have shown that this compound exhibits significant anti-cancer properties through multiple mechanisms:

- Cytotoxic Effects : this compound has been shown to induce cell death in cancer cells, with studies indicating a time- and dose-dependent decrease in cell viability.

- Pro-apoptotic Mechanisms : Similar to other chemotherapeutic agents like cisplatin, this compound promotes apoptosis in cancer cells by activating caspases (specifically caspase-3 and -9), leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- DNA Interaction : Unlike traditional platinum-based drugs that primarily act through DNA cross-linking, this compound exhibits a different mechanism that does not involve direct DNA intercalation but rather induces oxidative stress that results in DNA damage.

Case Study 1: Cytotoxicity in HL-60 Cells

A study investigated the effects of this compound on the HL-60 human promyelocytic leukemia cell line. The results indicated:

- Cell Viability Reduction : Treatment with 20 µM this compound resulted in a significant reduction in cell viability after 24 hours.

- Apoptosis Induction : Flow cytometry analysis showed an increase in the percentage of cells exhibiting apoptotic characteristics.

- ROS Production : The compound significantly increased ROS levels within treated cells, suggesting oxidative stress as a key factor in its mechanism of action.

| Treatment Concentration | Cell Viability (%) | Apoptotic Cells (%) | ROS Levels (MitoSox Positive Cells %) |

|---|---|---|---|

| Control | 100 | 5 | 10 |

| 20 µM this compound | 30 | 40 | 55 |

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that:

- Caspase Activation : this compound treatment led to significant activation of caspases involved in apoptosis, contrasting with cisplatin, which primarily acts through p53-mediated pathways.

- Cell Cycle Arrest : Analysis indicated a non-significant arrest in the S phase of the cell cycle, suggesting a complex interaction with cellular division processes.

Comparative Analysis with Other Palladium Complexes

In comparison to other palladium(II) complexes like PdPyTT, this compound demonstrates distinct biological activity profiles:

| Property | This compound | PdPyTT |

|---|---|---|

| Mechanism of Action | ROS-mediated apoptosis | p53-independent apoptosis |

| Primary Target | Cancer cells (e.g., HL-60) | Cancer cells (e.g., HL-60) |

| DNA Interaction | Minimal | None |

| Apoptotic Pathway | Caspase activation | Caspase activation |

Q & A

Q. How can researchers ethically manage and share primary data from this compound studies?

- Methodological Answer:

- Data Repositories: Deposit raw spectra, crystallographic files, and computational inputs/outputs in discipline-specific databases (e.g., Cambridge Structural Database).

- Licensing: Use CC-BY licenses for open-access datasets.

- Attribution: Cite prior datasets rigorously to avoid plagiarism and ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.